9-Fluorenylmethyl carbamate

Catalog No.
S753492
CAS No.
84418-43-9
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl carbamate

CAS Number

84418-43-9

Product Name

9-Fluorenylmethyl carbamate

IUPAC Name

9H-fluoren-9-ylmethyl carbamate

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17)

InChI Key

ZZOKVYOCRSMTSS-UHFFFAOYSA-N

SMILES

Array

Synonyms

9-Fluorenylmethylcarbamate;84418-43-9;Fmoc-NH2;9H-fluoren-9-ylmethylcarbamate;Fmoc-amide;ST51016048;Fmocamine;FMOC-amine;ZINC00156910;AC1LEHTC;PubChem12066;ACMC-209pum;U-Zearalenonesolution;fluoren-9-ylmethylaminooate;KSC448A6B;SCHEMBL113270;SCHEMBL2192202;CTK3E8060;MolPort-003-933-963;ZZOKVYOCRSMTSS-UHFFFAOYSA-N;ZINC156910;(9h-fluoren-9-yl)methylcarbamate;EBD54105;N-(9-Fluorenylmethoxycarbonyl)amide;(9H-Fluoren-9-ylmethoxy)carboxamide

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N

The exact mass of the compound 9-Fluorenylmethyl carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Fluorenylmethyl carbamate (CAS 84418-43-9), commonly known as Fmoc-NH2, is a highly crystalline, bench-stable protected ammonia equivalent utilized extensively in advanced organic synthesis and peptide chemistry. Unlike gaseous ammonia or highly basic primary alkylamines, Fmoc-NH2 serves as a precisely tunable nitrogen source for hydroamination, reductive amination, and cross-coupling reactions. Its primary procurement value lies in its ability to introduce a fully protected, base-labile primary amine directly into complex molecular scaffolds. By utilizing Fmoc-NH2, process chemists can bypass the handling hazards of free ammonia while installing a protecting group that is strictly orthogonal to acid-labile (Boc) and reduction-labile (Cbz) functionalities, streamlining downstream purification and deprotection workflows [1].

Attempting to substitute Fmoc-NH2 with cheaper carbamates like tert-butyl carbamate (Boc-NH2) or benzyl carbamate (Cbz-NH2) frequently results in late-stage synthetic failures when handling highly functionalized active pharmaceutical ingredients (APIs). Boc-NH2 requires harsh acidic conditions (e.g., neat trifluoroacetic acid) for deprotection, which readily cleaves delicate glycosidic bonds, acetals, and certain ether linkages. Conversely, Cbz-NH2 typically requires catalytic hydrogenation for removal, which indiscriminately reduces resident alkenes, alkynes, and sensitive halogenated aromatics. Furthermore, in acid-catalyzed C-N bond-forming reactions, highly basic unprotected amines quench the catalyst, while Fmoc-NH2 exhibits a unique transient interaction with catalysts like triflic acid that actively suppresses undesired side reactions such as alkene polymerization [1]. Consequently, selecting Fmoc-NH2 is a mandatory procurement decision when preserving acid-sensitive and reducible functional groups is critical to the overall process yield.

Yield Optimization and Polymerization Suppression in Acid-Catalyzed Hydroamination

In the metal-free intermolecular hydroamination of vinylarenes, the choice of the nitrogen source is critical to preventing catalyst quenching and substrate degradation. Recent kinetic and NMR studies demonstrate that using Fmoc-NH2 with a triflic acid catalyst achieves up to 91% yield of the desired 1-arylethylamines. Crucially, the specific electronic properties of the Fmoc group facilitate a transient interaction with triflic acid that completely inhibits the competitive polymerization of styrene substrates—a catastrophic failure mode commonly observed when using unprotected basic amines [1]. On a scaled-up process (4.1 mmol), Fmoc-NH2 maintained an 89% isolated yield, proving its viability for industrial-scale primary amine synthesis[1].

Evidence DimensionProduct yield and side-reaction (polymerization) inhibition
Target Compound DataUp to 91% yield; 89% at 4.1 mmol scale; complete suppression of styrene polymerization
Comparator Or BaselineUnprotected basic amines (result in catalyst quenching and immediate substrate polymerization)
Quantified DifferenceShift from complete substrate decomposition (0% yield) to 89-91% isolated yield of the protected amine
ConditionsTriflic acid-catalyzed intermolecular hydroamination of vinylarenes at 60 °C

Procuring Fmoc-NH2 enables scalable, metal-free hydroamination of alkenes without losing valuable starting materials to polymerization.

Regioselective Transition-Metal Catalyzed Allylic Amination

Fmoc-NH2 is highly effective in transition-metal-catalyzed intermolecular hydroamination, specifically in the functionalization of complex allenes. When subjected to Gold(I) N-heterocyclic carbene catalysis, Fmoc-NH2 reacts with differentially substituted allenes to form N-tertiary allylic carbamates with high regioselectivity (≥98%)[1]. While Cbz-NH2 and methyl carbamate also participate in this reaction, the incorporation of the Fmoc group provides an essential strategic advantage for substrates containing easily reducible double bonds that would be destroyed during the subsequent hydrogenolysis required to remove a Cbz group [1].

Evidence DimensionRegioselectivity and downstream deprotection compatibility
Target Compound Data≥98% regioselectivity in forming Fmoc-protected N-tertiary allylic carbamates
Comparator Or BaselineCbz-NH2 (yields similar regioselectivity but traps the product if reducible alkenes are present)
Quantified DifferenceProvides equivalent catalytic performance (≥98% regioselectivity) while eliminating the need for destructive downstream hydrogenation
Conditions(NHC)AuCl/AgOTf catalyzed hydroamination of allenes in dioxane at 23 °C

Allows buyers to achieve high-yielding allylic amination while retaining a protecting group that can be cleaved without reducing the newly formed alkene.

Orthogonal Deprotection Yield in Complex API Synthesis

The fundamental procurement driver for Fmoc-NH2 over other carbamates is its quantitative cleavage under mild, non-hydrolytic basic conditions. In the synthesis of complex, multi-functionalized molecules such as 4'-aminopantetheine derivatives, deprotection of the Fmoc group using secondary amines (e.g., piperidine) affords the free primary amine in high yields (77% after HPLC purification) without disturbing resident disulfides, silyl ethers, or acid-labile moieties [1]. In contrast, attempting to use Boc-NH2 would require strong acids (TFA) that risk cleaving sensitive protecting groups, while Cbz-NH2 requires reductive conditions incompatible with disulfide bonds [1].

Evidence DimensionDeprotection yield in the presence of sensitive functional groups (e.g., disulfides)
Target Compound Data77% isolated yield using mild piperidine cleavage
Comparator Or BaselineBoc-NH2 (TFA cleavage) or Cbz-NH2 (H2/Pd cleavage)
Quantified DifferenceAvoids the severe product degradation typically seen when subjecting disulfides to reductive Cbz cleavage or acid-labile groups to Boc cleavage
ConditionsLate-stage deprotection using piperidine in complex molecule synthesis

Ensures maximum recovery of high-value API intermediates by avoiding harsh acidic or reductive deprotection steps.

Metal-Free Synthesis of 1-Arylethylamines via Hydroamination

Fmoc-NH2 is the optimal nitrogen source for the triflic acid-catalyzed hydroamination of vinylarenes. Because it actively prevents substrate polymerization and catalyst quenching, it is highly recommended for industrial scale-up (demonstrated at >4 mmol scales with ~90% yield) where metal-free, atom-economical production of primary amines is required [1].

Late-Stage Amination of Acid-Sensitive or Reducible Scaffolds

In the synthesis of complex APIs, glycopeptides, or oligonucleotide conjugates, Fmoc-NH2 should be procured as the primary ammonia equivalent. Its ability to be cleaved by mild bases ensures that resident acetals, glycosidic bonds, disulfides, and alkenes remain completely intact, a feat impossible with Boc-NH2 or Cbz-NH2[2].

Regioselective Allylic Amination via Transition Metal Catalysis

For research programs focused on synthesizing complex allylic amines from allenes, Fmoc-NH2 serves as an excellent nucleophile under Gold(I) catalysis. It delivers ≥98% regioselectivity while installing a protecting group that allows for subsequent orthogonal manipulations without requiring the harsh hydrogenation conditions that would otherwise reduce the newly formed allylic double bond [3].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.094628657 Da

Monoisotopic Mass

239.094628657 Da

Heavy Atom Count

18

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

9-Fluorenylmethyl carbamate

Dates

Last modified: 08-15-2023

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